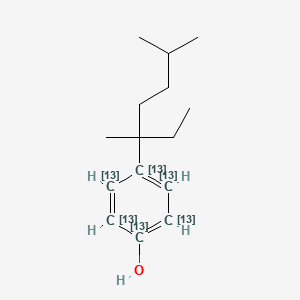

N'-Desmethyl Amonafide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemistry: N’-Desmethyl Amonafide’s role as an intermediate in drug synthesis makes it relevant to medicinal chemistry and organic synthesis.

Biology: Its DNA intercalating properties could be useful for studying DNA-protein interactions or as a probe for DNA structure.

Industry: While not directly used industrially, its derivatives or related compounds might find applications.

Wirkmechanismus

Target of Action

N’-Desmethyl Amonafide primarily targets DNA topoisomerase 2-alpha and DNA topoisomerase 2-beta . These enzymes play a crucial role in DNA replication, transcription, and repair by controlling the topological states of DNA. By targeting these enzymes, N’-Desmethyl Amonafide can interfere with these critical cellular processes .

Mode of Action

N’-Desmethyl Amonafide acts as a DNA intercalating agent and an inhibitor of topoisomerase II . As an intercalating agent, it inserts itself between the DNA base pairs, causing distortions in the DNA helix. This distortion can inhibit the normal functioning of the DNA, including replication and transcription processes . As a topoisomerase II inhibitor, it prevents the re-ligation step of the enzyme’s catalytic cycle, which leads to the accumulation of DNA breakages .

Biochemical Pathways

The inhibition of topoisomerase II can lead to DNA damage, triggering cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that its parent compound, amonafide, is extensively metabolized and detected in plasma and urine . Amonafide is metabolized in part to N-acetyl-amonafide, and the N-acetylation phenotype is determined using caffeine as the substrate .

Result of Action

The result of N’-Desmethyl Amonafide’s action is primarily the induction of DNA damage, leading to cell cycle arrest and apoptosis . This can inhibit the growth of cancer cells and potentially lead to their death . The exact molecular and cellular effects can vary depending on the specific type of cancer and the individual patient’s characteristics .

Action Environment

The action, efficacy, and stability of N’-Desmethyl Amonafide can be influenced by various environmental factors. For instance, the drug’s metabolism and action can be affected by the patient’s N-acetylation phenotype . Furthermore, factors such as the tumor microenvironment, the presence of other drugs, and the patient’s overall health status can also influence the drug’s action .

Vorbereitungsmethoden

- The synthetic routes for N’-Desmethyl Amonafide are not widely documented in the literature. it can likely be prepared through reductive amination of an appropriate precursor.

- Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. One common reducing agent for this purpose is sodium cyanoborohydride (NaBH3CN), which selectively reduces imines (formed during the reaction) to amines .

Analyse Chemischer Reaktionen

- Other reactions that N’-Desmethyl Amonafide might undergo include oxidation, reduction, and substitution reactions. specific details on these reactions are not readily available.

Reductive Amination: As mentioned earlier, reductive amination could be a key step in the synthesis of N’-Desmethyl Amonafide.

Vergleich Mit ähnlichen Verbindungen

- Unfortunately, detailed information on similar compounds directly comparable to N’-Desmethyl Amonafide is scarce.

- you might consider comparing it with other DNA intercalators or topoisomerase inhibitors like doxorubicin or etoposide.

Remember that while N’-Desmethyl Amonafide’s exact synthesis methods might not be widely published, understanding its properties and potential applications can guide further research and development

Eigenschaften

IUPAC Name |

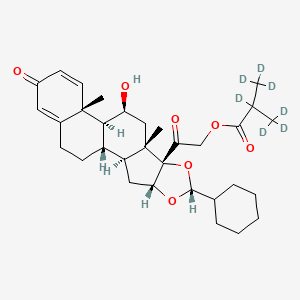

5-amino-2-[2-(methylamino)ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLYCGLQHZUVQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675803 |

Source

|

| Record name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114991-16-1 |

Source

|

| Record name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the relevance of N'-Desmethyl Amonafide in the context of Mitonafide administration?

A1: this compound is a significant metabolite of Mitonafide, reaching substantial plasma concentrations after intravenous administration of the parent drug. The study demonstrates that this compound reaches an exposure (AUC) that is 28% relative to Mitonafide, highlighting its potential pharmacological importance. [] Further investigation into its activity and potential contribution to the overall therapeutic or adverse effect profile of Mitonafide is warranted.

Q2: How does the elimination half-life of this compound compare to Mitonafide?

A2: The study indicates that this compound exhibits a terminal elimination half-life of 27.5 hours. [] This is comparable to the terminal half-life of Mitonafide itself, which is reported as 26.9 hours. This suggests that this compound persists in the body for a similar duration as the parent drug, potentially contributing to its overall pharmacological profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phe](/img/no-structure.png)

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)

![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)